
7-Bromo-1,2-dimethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 7-bromo-1,2-dimethyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The indole structure is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indole, 7-bromo-1,2-dimethyl- can be synthesized through various methods. One common approach involves the bromination of 1,2-dimethylindole using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or carbon tetrachloride . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 1H-Indole, 7-bromo-1,2-dimethyl- often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole, 7-bromo-1,2-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the indole ring using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to reflux.
Major Products Formed:
Substitution: Azides, nitriles, amines.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated indoles, reduced indole derivatives.
Aplicaciones Científicas De Investigación
1H-Indole, 7-bromo-1,2-dimethyl- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Indole, 7-bromo-1,2-dimethyl- involves its interaction with specific molecular targets and pathways. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, and other biomolecules . The exact molecular targets and pathways depend on the specific application and biological context .
Comparación Con Compuestos Similares
1H-Indole, 2,3-dimethyl-: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
1H-Indole, 7-bromo-: Lacks the methyl groups, affecting its overall properties and applications.
1H-Indole, 1,2-dimethyl-:
Uniqueness: 1H-Indole, 7-bromo-1,2-dimethyl- is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1204333-48-1 |
|---|---|
Fórmula molecular |
C10H10BrN |
Peso molecular |
224.10 g/mol |
Nombre IUPAC |
7-bromo-1,2-dimethylindole |
InChI |
InChI=1S/C10H10BrN/c1-7-6-8-4-3-5-9(11)10(8)12(7)2/h3-6H,1-2H3 |
Clave InChI |
ZBGRTVIIKMKLKC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1C)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


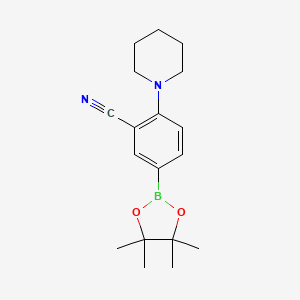
![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
![{[5-Chloro-2-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12075777.png)
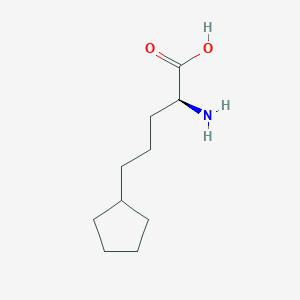
![[4-(2,2-Difluoropropoxy)phenyl]methanol](/img/structure/B12075789.png)
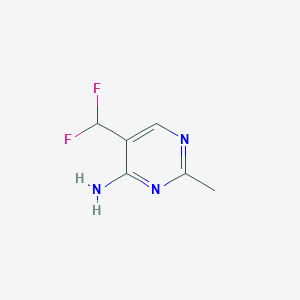
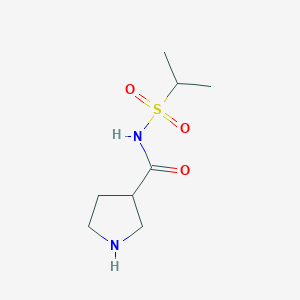

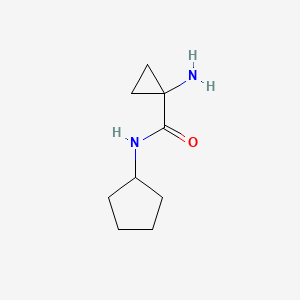
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)

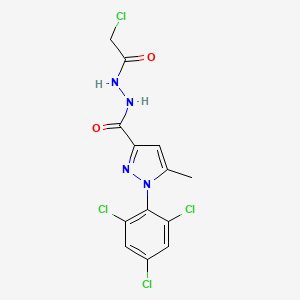
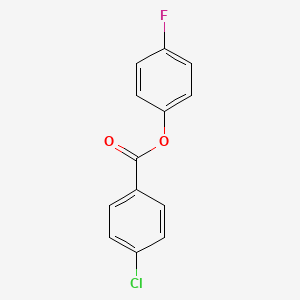
![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)
